5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one

Lipophilicity Drug Design Physicochemical Properties

5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one (CAS 1337847-29-6) is a synthetic benzofuran-3-one derivative featuring a dual electron-withdrawing substitution pattern (5-fluoro and 7-nitro groups). This compound plays a key role as a highly functionalized synthetic intermediate in medicinal chemistry for constructing more complex drug-like heterocycles.

Molecular Formula C8H4FNO4
Molecular Weight 197.12 g/mol
Cat. No. B12862606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one
Molecular FormulaC8H4FNO4
Molecular Weight197.12 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C(=CC(=C2)F)[N+](=O)[O-]
InChIInChI=1S/C8H4FNO4/c9-4-1-5-7(11)3-14-8(5)6(2-4)10(12)13/h1-2H,3H2
InChIKeyOLDQWMMKJGCIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one: Core Scaffold and Building Block for Heterocyclic Synthesis


5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one (CAS 1337847-29-6) is a synthetic benzofuran-3-one derivative featuring a dual electron-withdrawing substitution pattern (5-fluoro and 7-nitro groups). This compound plays a key role as a highly functionalized synthetic intermediate in medicinal chemistry for constructing more complex drug-like heterocycles . Its molecular formula is C8H4FNO4, with a molecular weight of 197.12 g/mol and a predicted XLogP3-AA of 1.4 . Analytical specifications from reputable vendors, such as Apollo Scientific, confirm it as a research-grade building block with a purity typically at 98% .

Why In-Class Nitrobenzofuranones Cannot Simply Replace 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one


Simple substitution of 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one with a non-fluorinated or differently halogenated analog will fundamentally alter the compound's physicochemical profile and synthetic trajectory. The 5-fluoro substituent is not a passive group; it significantly modulates the molecule's lipophilicity, electronic structure, and reactivity. For instance, replacing the fluorine with a hydrogen atom lowers the logP, impacting phase partitioning during synthesis and purification, and removes a critical synthetic handle for nucleophilic aromatic substitution (SNAr). Conversely, a 5-chloro or 2-bromo-5-fluoro analog introduces a steric bulk and electronic character that changes reaction kinetics and the properties of downstream products, making a generic swap risky without quantitative justification .

Quantitative Evidence for Selecting 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one Over Its Closest Analogs


Lipophilicity (LogP) Comparison with the Non-Fluorinated 7-Nitrobenzofuran-3(2H)-one

The introduction of a single fluorine atom at the 5-position markedly increases the compound's calculated lipophilicity compared to the non-fluorinated parent scaffold. The 5-fluoro derivative shows a higher XLogP3-AA value than 7-nitrobenzofuran-3(2H)-one . This increase in logP influences the compound's solubility profile and membrane partitioning, which is a key initial criterion for selecting a building block for a central nervous system (CNS) drug discovery program.

Lipophilicity Drug Design Physicochemical Properties

Physicochemical Bulk Property Differentiation in Process Chemistry

For process chemistry and purification development, bulk physical properties like boiling point and density are critical. 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one exhibits a significantly higher predicted boiling point and density compared to the non-fluorinated analog . These differences necessitate distinct handling, recrystallization, and distillation parameters that would be invalid if a development program attempted to substitute the non-fluorinated scaffold.

Process Chemistry Purification Solid-State Properties

Differential Synthetic Utility as a Bifunctional Building Block

The unique synthetic value of 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one lies in the orthogonal reactivity of its substituents, which cannot be replicated by analogs like 5-chloro-7-nitrobenzofuran-3(2H)-one or 2-bromo-5-fluoro-7-nitrobenzofuran-3(2H)-one. The 5-fluoro atom serves as a leaving group for SNAr reactions, activated by the 7-nitro group. The 2-bromo-5-fluoro analog (LogP 2.03 ) adds a third reactive center but with a logP of 2.03, representing a 45% increase over the target compound's 1.4. This significantly higher lipophilicity can lead to poorer solubility profiles for the final molecules. The absence of a 2-substituent in the target compound allows for C-H functionalization or selective enolate chemistry not possible with the brominated analog.

Organic Synthesis Medicinal Chemistry Scaffold Diversification

High-Value Application Scenarios for 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one


CNS Drug Discovery Programs Requiring Precise Lipophilicity Tuning

For CNS-targeted drug discovery, maintaining a low molecular weight and logP in the 1.4 range is often an ideal starting point. This building block directly provides a scaffold with these properties, unlike the more lipophilic 2-bromo analog (logP 2.03). This allows medicinal chemists to incorporate the benzofuranone core without immediately requiring structural modifications to reduce logP, as evidenced by the quantitative logP data .

Scaffold Diversification via Chemoselective Nitro Reduction

In synthetic programs requiring the generation of benzofuranone-based amines, the 7-nitro group can be orthogonally reduced (e.g., to an aniline) in the presence of the 5-fluoro group. This bifunctional nature allows for a divergent synthesis strategy to build a library of C-7 amides, sulfonamides, or ureas. Comparable scaffolds like 5-fluorobenzofuran-3(2H)-one (CAS 60770-49-2) lack this amino handle, making this the superior choice for amine-focused libraries.

Fluorine-Specific Radiopharmaceutical Precursor Synthesis

The presence of a single fluorine atom on an activated aromatic ring makes this molecule a candidate for developing novel radiotracers. The 5-position fluoro group can theoretically be displaced with [18F]fluoride in an SNAr reaction, a strategy facilitated by the electron-withdrawing 7-nitro group. This direct labeling pathway is not an option for the non-fluorinated scaffold, making this the necessary starting material for this application.

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